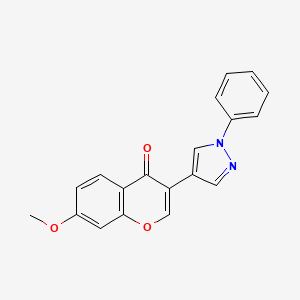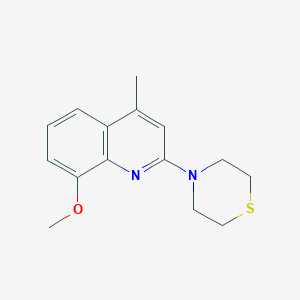
2-(2,4-dimethoxyphenyl)isoindoline
Descripción general
Descripción
2-(2,4-dimethoxyphenyl)isoindoline is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.125928785 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. AChE Inhibitor for Alzheimer's Disease
2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione has been evaluated as a potent inhibitor of acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease. This compound exhibited good competitive inhibition on AChE, indicating its potential in the treatment of neurodegenerative diseases (Andrade-Jorge et al., 2018).
2. Crystal Structure and Theoretical Studies
Research on various isoindoline derivatives, like 2-(3-chloro-4-(4-chlorophenoxy)phenyl)isoindoline-1,3-dione, has focused on their crystal structures and spectral analyses. These studies are crucial for understanding the molecular interactions and properties of these compounds, which can be applied in designing new materials or drugs (Evecen et al., 2016).
3. Nonlinear Optical Material
A particular isoindoline derivative was found to have significant potential as a nonlinear optical material. This suggests applications in the field of photonics and optoelectronics, where materials with nonlinear optical properties are valuable (Evecen et al., 2016).
4. Fluorescent Probe for Hg2+ Detection
The compound 3′,6′-bis(diethylamino)-2-((2,4-dimethoxybenzylidene)amino) spiro [isoindoline-1,9′-xanthene]-3-thione (RBS) was synthesized and used as a highly selective and sensitive fluorescent probe for detecting Hg2+ ions. This has implications for environmental monitoring and analysis (Liu et al., 2013).
5. Synthesis and Analytical Applications
Isoindoline derivatives are synthesized and characterized for various applications. For example, their structural determination through crystallography and spectral analysis helps in the understanding of their chemical properties and potential applications in different fields (Rauf et al., 2013).
6. Antioxidant and Antitumor Properties
Some isoindoline derivatives, such as 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, have been shown to display potent antioxidant and antitumor properties. These findings open up possibilities for their use in medicinal chemistry (Parry et al., 2021).
Propiedades
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-18-14-7-8-15(16(9-14)19-2)17-10-12-5-3-4-6-13(12)11-17/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLGTQCVFKMHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5711697.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711707.png)


![4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5711735.png)
![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)
![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)
![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)
